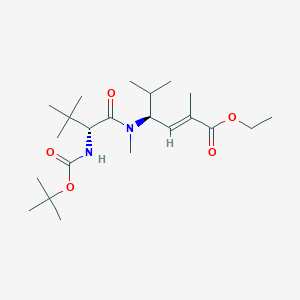

Taltobulin intermediate-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H40N2O5 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

ethyl (E,4S)-4-[[(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate |

InChI |

InChI=1S/C22H40N2O5/c1-12-28-19(26)15(4)13-16(14(2)3)24(11)18(25)17(21(5,6)7)23-20(27)29-22(8,9)10/h13-14,16-17H,12H2,1-11H3,(H,23,27)/b15-13+/t16-,17+/m1/s1 |

InChI Key |

MFZVQAHFZVUOFQ-CRMBIJGISA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)(C)C)NC(=O)OC(C)(C)C)/C |

Canonical SMILES |

CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Taltobulin Intermediate-7: A Comprehensive Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural product hemiasterlin, which functions as a powerful antimitotic agent by inhibiting tubulin polymerization.[1][2] Its intricate synthesis involves a convergent route with several key intermediates. This technical guide focuses on "Taltobulin intermediate-7," providing a detailed examination of its place in the synthesis of Taltobulin, its chemical characteristics, and the experimental procedures for its formation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and drug development.

Introduction to Taltobulin and its Mechanism of Action

Taltobulin is a tripeptide-like molecule that has demonstrated significant activity against a range of cancer cell lines, including those that have developed resistance to other microtubule-targeting agents like paclitaxel (B517696) and vincristine.[1] The primary mechanism of action for Taltobulin is the disruption of microtubule dynamics, which are essential for cell division.[2] By binding to tubulin, Taltobulin inhibits its polymerization into microtubules, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]

The development of Taltobulin as a potential anticancer therapeutic has necessitated a robust and efficient synthetic pathway. This synthesis is characterized by a convergent approach, where different fragments of the molecule are synthesized separately before being combined to form the final product. "this compound" is one of these crucial building blocks.

The Synthetic Pathway of Taltobulin

The synthesis of Taltobulin is a multi-step process that involves the preparation of key building blocks which are then coupled together. Based on published synthetic routes, "this compound" is understood to be a dipeptide fragment that forms a core component of the final Taltobulin molecule.

A representative synthesis of Taltobulin is outlined in the following workflow:

While the exact designation "intermediate-7" may vary between different specific synthetic routes, it generally refers to a dipeptide unit formed from two of the key amino acid-like fragments. For the purpose of this guide, we will define This compound as the coupled product of Building Block VI and the dipeptide intermediate formed from Building Blocks XV and XIV.

This compound: Structure and Properties

The precise chemical structure of this compound is a closely guarded proprietary detail within specific pharmaceutical development programs. However, based on the publicly available synthesis schemes for Taltobulin and its analogs, a putative structure can be inferred.

Table 1: Physicochemical Properties of a Representative Taltobulin Intermediate

| Property | Value |

| Molecular Formula | C29H45N3O5 |

| Molecular Weight | 515.69 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Note: The data presented in this table is representative and may vary depending on the specific protecting groups used in the synthesis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of key fragments and their coupling to form a Taltobulin intermediate, based on established methodologies for similar compounds.

Synthesis of Building Block VI (N-Boc-N,β,β-trimethyl-L-phenylalanine)

The synthesis of this sterically hindered amino acid derivative involves multiple steps, including the stereoselective introduction of the α-amino group.

Protocol:

-

Synthesis of 3-methyl-3-phenylbutanoic acid: 3,3-dimethylacrylic acid is reacted with benzene in the presence of aluminum chloride.

-

Chiral Auxiliary Mediated Amination: The resulting carboxylic acid is coupled to an Evans chiral auxiliary. The α-position is then stereoselectively functionalized with an amino group.

-

N-Methylation and Protection: The amino group is protected with a Boc group and subsequently methylated.

-

Hydrolysis: The final step involves the hydrolysis of the ester to yield the carboxylic acid of Building Block VI.

Synthesis of the Dipeptide Intermediate (Intermediate XVII)

This intermediate is formed by the coupling of Building Blocks XV and XIV.

Protocol:

-

Synthesis of Building Block XIV: This vinylogous amino acid is prepared via a Wittig reaction between a protected valinal (B13919145) derivative and a phosphonium (B103445) ylide.

-

Peptide Coupling: Building Block XV (a protected amino acid) is coupled to Building Block XIV using standard peptide coupling reagents such as HATU or HBTU.

Formation of this compound (Coupling of Building Block VI and Intermediate XVII)

Protocol:

-

Activation: The carboxylic acid of Building Block VI is activated using a suitable coupling agent (e.g., HATU, HBTU) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF or CH2Cl2).

-

Coupling: The activated species is then reacted with the free amine of Intermediate XVII.

-

Workup and Purification: The reaction mixture is subjected to an aqueous workup, and the crude product is purified by flash column chromatography or preparative HPLC to yield this compound.

Table 2: Representative Reaction Parameters for the Formation of this compound

| Parameter | Condition |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Coupling Reagent | HATU (1.2 eq) |

| Base | DIPEA (2.0 eq) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Characterization of this compound

The structure and purity of this compound are confirmed using a variety of analytical techniques.

Table 3: Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the aromatic protons of the phenylalanine residue, the aliphatic protons of the valine and isoleucine-like residues, and the N-methyl and Boc protecting groups. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the amide bonds and the Boc group, as well as the aromatic and aliphatic carbons. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight. |

| HPLC | A single major peak indicating high purity (typically >95%). |

Conclusion

This compound is a critical component in the convergent synthesis of the potent anticancer agent Taltobulin. Its successful and high-yielding synthesis is paramount to the overall efficiency of the Taltobulin production process. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this key intermediate, offering valuable insights for researchers and professionals in the field of pharmaceutical sciences. The detailed methodologies and data presented herein are intended to facilitate further research and development in the area of novel microtubule-targeting agents.

References

Unraveling the Core of Taltobulin Synthesis: A Technical Guide to Intermediate-7

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide focuses on a critical component in the synthesis of Taltobulin, a potent anti-mitotic agent. Here, we provide a detailed examination of Taltobulin intermediate-7, offering insights into its chemical structure, a comprehensive experimental protocol for its synthesis, and relevant quantitative data to support reproducibility and further investigation in drug development.

Chemical Structure of this compound

This compound is a key building block in the convergent synthesis of Taltobulin. Based on the established synthetic route, this compound corresponds to the protected dipeptide fragment, (S)-N-((S)-1-((2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidin-2-yl)-2-methylpropyl)-2-amino-3,3-dimethylbutanamide. The structure is characterized by the coupling of N-Boc-L-tert-leucine and the amine derived from a proline analog.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | (S)-N-((S)-1-((2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidin-2-yl)-2-methylpropyl)-2-amino-3,3-dimethylbutanamide | C₂₉H₄₇N₃O₄ | 501.71 |

Experimental Protocol: Synthesis of this compound

The following protocol details the synthesis of this compound, a crucial step in the overall synthesis of Taltobulin. This procedure is based on standard peptide coupling methodologies.

Materials:

-

(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

-

(S)-2-amino-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)-3,3-dimethylbutanamide

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.1 M), add (S)-2-amino-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)-3,3-dimethylbutanamide (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.2 eq) portion-wise while stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Quantitative Data:

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry (ESI+) | m/z 502.36 [M+H]⁺ |

Synthesis Workflow

The synthesis of Taltobulin is a convergent process, meaning different key fragments of the molecule are synthesized separately before being joined together. The diagram below illustrates the logical workflow leading to the formation of Taltobulin, highlighting the position of intermediate-7.

Caption: Convergent synthesis pathway of Taltobulin.

Unveiling Taltobulin Intermediate-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Taltobulin intermediate-7, a key component in the synthesis of the potent antimicrotubule agent Taltobulin (HTI-286). This document outlines its chemical properties, its role in the convergent synthesis of Taltobulin, and available experimental details.

Introduction

Taltobulin (HTI-286) is a synthetic analog of the natural product hemiasterlin (B1673049) and has demonstrated significant potential as an anticancer agent due to its ability to inhibit tubulin polymerization.[1] The synthesis of Taltobulin is a complex process that relies on a convergent strategy, wherein different molecular fragments, or building blocks, are synthesized independently before being coupled together to form the final product. This compound, with the molecular formula C22H40N2O5, is one of these crucial building blocks. While commercially available from suppliers such as MedChemExpress, detailed public information regarding its synthesis and characterization has been limited. This guide aims to consolidate the available information to support researchers in the field of drug development and synthesis.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily derived from chemical databases and supplier information. The alternative chemical name, Bis{2-[2-(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl)ethoxy]ethyl} ether, has been associated with the same molecular formula.

| Property | Value | Reference |

| Molecular Formula | C22H40N2O5 | |

| Molecular Weight | 412.56 g/mol | |

| Exact Mass | 412.293722 g/mol | |

| Chemical Name | This compound; Bis{2-[2-(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl)ethoxy]ethyl} ether |

Role in Taltobulin Synthesis

The total synthesis of Taltobulin is achieved through a convergent route, which involves the preparation of three key building blocks, designated as (VI), (XV), and (XIV), followed by their sequential peptide coupling.[1] While the specific designation "intermediate-7" is not explicitly used in the primary literature outlining the synthesis, analysis of the molecular formula C22H40N2O5 suggests its identity as a precursor or a protected form of one of the core building blocks.

The overall synthetic strategy for Taltobulin can be visualized as the coupling of these distinct fragments.

Caption: Convergent synthesis pathway of Taltobulin.

Experimental Protocols

References

The Enigmatic Role of Taltobulin Intermediate-7 in Taltobulin Synthesis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, has garnered significant interest in the field of oncology due to its powerful antimicrotubule activity. The synthesis of this complex molecule is a multi-step process involving several key intermediates. This technical guide focuses on the available scientific literature to elucidate the role of a specific, yet publicly undocumented, compound referred to as "Taltobulin intermediate-7" in the overall synthetic strategy of Taltobulin.

This guide, therefore, will outline the known synthetic pathways to Taltobulin and, based on these established routes, project a logical position and potential role for an intermediate that could be designated as "intermediate-7".

General Synthetic Strategies for Taltobulin

The synthesis of Taltobulin is generally achieved through a convergent approach.[1] This strategy involves the independent synthesis of key building blocks, which are then coupled together in the final stages of the synthesis. One of the notable methods employed is a four-component Ugi reaction, which allows for the rapid assembly of a complex molecular scaffold from simpler starting materials.

A generalized workflow for Taltobulin synthesis can be visualized as the preparation of distinct fragments followed by their sequential coupling.

Caption: Convergent Synthetic Strategy for Taltobulin.

Hypothetical Placement and Role of this compound

Given the lack of explicit data, we can hypothesize the position of "this compound" based on the known convergent synthetic schemes. It is plausible that this intermediate is a key precursor to one of the major fragments or an intermediate formed after the coupling of two fragments. For the purpose of this technical guide, we will postulate that "this compound" is the penultimate precursor to the final Taltobulin molecule, formed after the coupling of the major fragments and requiring a final deprotection or modification step.

Caption: Hypothetical Role of this compound.

In this hypothetical workflow, "this compound" would be a stable, isolable compound that represents the fully assembled carbon skeleton of Taltobulin, albeit with protecting groups on reactive functionalities. The critical role of this intermediate would be to serve as the immediate precursor to the final active pharmaceutical ingredient (API). Its purification at this stage would be crucial for ensuring the purity of the final Taltobulin product.

Projected Experimental Protocols and Data

As no specific experimental details for the synthesis and characterization of "this compound" are publicly available, this section will provide a generalized protocol based on common organic synthesis techniques for similar complex molecules.

Table 1: Hypothetical Reaction Parameters for the Formation of this compound

| Parameter | Value |

| Reaction Type | Peptide coupling or final fragment condensation |

| Key Reagents | Protected Taltobulin Precursor, Coupling Agents (e.g., HATU, HOBt), Base (e.g., DIPEA) |

| Solvent | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous wash, extraction with an organic solvent |

| Purification | Flash column chromatography on silica (B1680970) gel |

| Hypothetical Yield | 70-85% |

| Hypothetical Purity | >95% (by HPLC) |

Experimental Protocol for the Final Deprotection Step:

The conversion of "this compound" to Taltobulin would likely involve the removal of protecting groups, such as a Boc (tert-butyloxycarbonyl) group from a nitrogen atom or a benzyl (B1604629) group from an oxygen atom.

-

Deprotection of a Boc Group: "this compound" would be dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, would be added at 0 °C. The reaction would be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The solvent and excess acid would then be removed under reduced pressure to yield the deprotected Taltobulin.

-

Purification of Final Product: The crude Taltobulin would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to afford the final product with high purity.

Conclusion

While the specific identity and role of "this compound" remain unconfirmed in the public domain, this technical guide has provided a comprehensive overview of the known synthetic strategies for Taltobulin. Based on these established methods, a logical and plausible position for this intermediate within the synthetic pathway has been proposed. The provided hypothetical experimental protocols and data tables are intended to serve as a practical reference for researchers in the field of medicinal chemistry and drug development who are working on the synthesis of Taltobulin and its analogs. Further disclosure from research groups or pharmaceutical companies that have worked on the synthesis of Taltobulin would be necessary to definitively characterize "this compound" and its precise role in the synthesis of this important anticancer agent.

References

An In-Depth Technical Guide to Taltobulin (HTI-286): Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (HTI-286) is a potent, synthetic, small-molecule inhibitor of tubulin polymerization that demonstrated significant preclinical anti-tumor activity. Developed as an analog of the natural marine product hemiasterlin, Taltobulin showed promise in overcoming multidrug resistance, a common challenge in cancer chemotherapy. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key preclinical and clinical findings for Taltobulin. It includes detailed experimental methodologies, tabulated quantitative data, and visualizations of its mechanism and experimental workflows to serve as a valuable resource for researchers in oncology and drug development.

Introduction

Taltobulin (HTI-286), also known by the code SPA-110, emerged from the exploration of natural products as a source for novel oncology therapeutics. It is a synthetic analog of hemiasterlin, a tripeptide isolated from marine sponges.[1][2] Hemiasterlin and its analogs were identified as potent anti-mitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] Taltobulin was specifically designed to improve upon the natural product's properties, including its potency and ability to circumvent P-glycoprotein-mediated drug efflux, a common mechanism of resistance to other tubulin-targeting agents like taxanes and Vinca alkaloids.[3][4]

Developed by Wyeth Research, Taltobulin progressed through preclinical development and entered Phase I and II clinical trials for various solid tumors.[5][6] However, its clinical development was ultimately discontinued (B1498344) for business reasons.[5] Despite this, the extensive preclinical data and the unique properties of Taltobulin continue to make it a subject of scientific interest.

Mechanism of Action

Taltobulin exerts its cytotoxic effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, Taltobulin prevents the formation of the mitotic spindle, a necessary structure for the segregation of chromosomes during mitosis.[3] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.[7]

A key feature of Taltobulin is its ability to overcome P-glycoprotein (P-gp) mediated multidrug resistance.[3][4] P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. Taltobulin is a poor substrate for P-gp, allowing it to maintain its cytotoxic activity in cancer cells that overexpress this transporter.[3]

Preclinical Data

In Vitro Cytotoxicity

Taltobulin demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines. The mean IC50 value was 2.5 ± 2.1 nM across 18 different cell lines, with a median value of 1.7 nM.[1][8] Notably, its potency was maintained in cell lines known to overexpress P-glycoprotein, highlighting its potential to treat drug-resistant cancers.

| Cell Line | Cancer Type | IC50 (nM)[1] |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | NSCLC | 1.1 ± 0.5 |

| NCI-H1299 | NSCLC | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| Average | 2.5 ± 2.1 | |

| Median | 1.7 |

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) in various human cancer cell lines.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Taltobulin was evaluated in several human tumor xenograft models in athymic nude mice. Intravenous (i.v.) administration of Taltobulin resulted in significant tumor growth inhibition in various models, including those known to be resistant to paclitaxel (B517696) and vincristine.[1][3]

| Xenograft Model | Cancer Type | Administration | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| Lox | Melanoma | i.v. | 1.6 | 96-98 | [1] |

| KB-3-1 | Epidermoid | i.v. | 1.6 | 84 | [1] |

| MX-1W | Breast | i.v. | 1.6 | 97 | [1] |

| DLD-1 | Colon | i.v. | 1.6 | 80 | [1] |

| HCT-15 | Colon | i.v. | 1.6 | 66 | [1] |

| Lox | Melanoma | p.o. | 3 | 97.3 | [1] |

| KB-3-1 | Epidermoid | p.o. | 3 | 82 | [1] |

Table 2: In Vivo Efficacy of Taltobulin (HTI-286) in Human Tumor Xenograft Models.

Clinical Development

Taltobulin entered Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[5] While detailed results from these trials are not extensively published, it was reported that a Phase I study was completed.[5] Subsequently, a Phase II trial was initiated but was terminated for business reasons, and further clinical development was halted.[5][6]

Experimental Protocols

Tubulin Polymerization Assay

The effect of Taltobulin on tubulin polymerization can be assessed using a spectrophotometric or fluorescence-based in vitro assay.

Methodology:

-

Reagent Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP). Taltobulin and control compounds (e.g., paclitaxel as a polymerization promoter, and colchicine (B1669291) as a depolymerizer) are prepared at various concentrations.

-

Reaction Setup: The tubulin solution is mixed with the test compounds in a microplate and incubated on ice.

-

Polymerization Initiation and Measurement: The microplate is transferred to a spectrophotometer or fluorometer pre-warmed to 37°C to initiate polymerization. The change in absorbance at 340 nm (due to light scattering by microtubules) or fluorescence (using a fluorescent reporter that binds to polymerized tubulin) is monitored over time.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of Taltobulin are compared to the vehicle control to determine the inhibitory activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of Taltobulin on cancer cell lines can be determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Taltobulin.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

-

MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.

In Vivo Xenograft Model

The in vivo anti-tumor efficacy of Taltobulin can be evaluated in immunodeficient mice bearing human tumor xenografts.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID mice) are used as hosts.[1]

-

Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.[9]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: Taltobulin is administered to the treatment group, typically via intravenous injection, on a specific schedule (e.g., once daily for five consecutive days).[1] The control group receives the vehicle solution.

-

Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

-

Data Analysis: The tumor growth in the treated group is compared to the control group to determine the percentage of tumor growth inhibition.

Conclusion

Taltobulin (HTI-286) represents a significant effort in the development of synthetic analogs of marine natural products for cancer therapy. Its potent inhibition of tubulin polymerization, coupled with its ability to circumvent P-glycoprotein-mediated multidrug resistance, made it a promising clinical candidate. Although its development was halted, the wealth of preclinical data generated for Taltobulin provides valuable insights for the design and development of new anti-cancer agents, particularly those targeting the microtubule network. The detailed methodologies and compiled data in this guide serve as a comprehensive resource for researchers continuing to explore this important area of oncology drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Portico [access.portico.org]

- 3. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A population pharmacokinetic and pharmacokinetic‐pharmacodynamic analysis of vupanorsen from phase I and phase II studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Taltobulin: An In-Depth Technical Guide on its Mechanism of Action as a Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taltobulin (formerly known as HTI-286) is a potent, synthetic small molecule that acts as a tubulin polymerization inhibitor. As a synthetic analogue of the marine natural product hemiasterlin, Taltobulin exerts its potent anti-cancer effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. A key feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of Taltobulin, detailing its interaction with tubulin, its effects on microtubule polymerization, and the downstream cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

Core Mechanism: Inhibition of Tubulin Polymerization

Taltobulin's primary mechanism of action is the inhibition of tubulin polymerization. It binds with high affinity to the Vinca domain on β-tubulin, a site distinct from the taxane (B156437) and colchicine (B1669291) binding sites. This interaction prevents the incorporation of tubulin dimers into growing microtubules, thereby shifting the dynamic equilibrium towards depolymerization.

Binding to the Vinca Domain

Taltobulin is a competitive inhibitor for the binding of Vinca alkaloids to tubulin, indicating that it occupies the same or an overlapping binding site. While a precise dissociation constant (Kd) for Taltobulin's binding to tubulin is not publicly available, its high potency in cellular and biochemical assays suggests a high-affinity interaction.

Disruption of Microtubule Dynamics

By binding to tubulin, Taltobulin effectively suppresses microtubule dynamics, which are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. This disruption leads to a net depolymerization of microtubules.

Quantitative Data on Tubulin Polymerization Inhibition

| Parameter | Value | Experimental System | Reference |

| Inhibition of microtubule protein polymerization | 41% inhibition | Purified bovine brain tubulin with microtubule-associated proteins (MAPs) | [1] |

| Concentration | 0.1 µM | ||

| Incubation Time | 60 minutes |

Cellular Consequences of Tubulin Inhibition

The inhibition of tubulin polymerization by Taltobulin triggers a cascade of cellular events, culminating in apoptotic cell death.

G2/M Cell Cycle Arrest

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis. This programmed cell death is characterized by the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic process. Key events in Taltobulin-induced apoptosis include the activation of the initiator caspase-9 and the executioner caspase-3, and a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio.

Signaling Pathway of Taltobulin-Induced G2/M Arrest and Apoptosis

Caption: Taltobulin's mechanism of action leading to apoptosis.

In Vitro and Cellular Activity

Taltobulin demonstrates potent cytotoxic activity against a broad range of human cancer cell lines, including those that have developed resistance to other chemotherapeutic agents.

Cytotoxicity of Taltobulin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 | [2] |

| 1A9 | Ovarian | 0.6 ± 0.1 | [2] |

| A549 | Non-Small Cell Lung | 1.1 ± 0.5 | [2] |

| NCI-H1299 | Non-Small Cell Lung | 6.8 ± 6.1 | [2] |

| MX-1W | Breast | 1.8 ± 0.6 | [2] |

| MCF-7 | Breast | 7.3 ± 2.3 | [2] |

| Average (18 cell lines) | Various | 2.5 ± 2.1 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of Taltobulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Taltobulin on the polymerization of purified tubulin in a cell-free system.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

-

Reagents:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

Taltobulin stock solution (in DMSO)

-

96-well clear bottom plate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in GTB.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add serial dilutions of Taltobulin or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

To initiate polymerization, add the tubulin/GTP mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance values against time for each concentration of Taltobulin.

-

Determine the rate of polymerization from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Taltobulin concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Immunofluorescence Microscopy for Microtubule Disruption

This method allows for the direct visualization of Taltobulin's effect on the microtubule network within cells.

Experimental Workflow: Immunofluorescence Staining

Caption: Workflow for immunofluorescence staining of microtubules.

Protocol:

-

Reagents:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Taltobulin

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: mouse anti-α-tubulin

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

-

Procedure:

-

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Taltobulin for the desired time.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 1% BSA for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the microtubule network and nuclei.

-

Qualitatively assess the degree of microtubule depolymerization and disruption of the microtubule network.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to quantify the percentage of cells in different phases of the cell cycle, allowing for the determination of G2/M arrest.

Protocol:

-

Reagents:

-

Cancer cell line of interest

-

Taltobulin

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Seed cells in a multi-well plate and treat with Taltobulin for the desired time.

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and is used to determine the IC50 value of Taltobulin.

Protocol:

-

Reagents:

-

Cancer cell line of interest

-

Taltobulin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Taltobulin for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the Taltobulin concentration and use non-linear regression to determine the IC50 value.

-

Conclusion

Taltobulin is a potent tubulin polymerization inhibitor with a well-defined mechanism of action. By binding to the Vinca domain of β-tubulin, it disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. Its efficacy against a broad range of cancer cell lines, including those with multidrug resistance, highlights its potential as a valuable therapeutic agent. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of Taltobulin and other tubulin-targeting compounds. Further research to determine the precise binding affinity (Kd) and to quantify the dose-dependent effects on cell cycle and apoptosis signaling pathways will provide a more complete understanding of its potent anti-cancer activity.

References

Taltobulin: A Technical Guide to a Potent Hemiasterlin Analogue for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of taltobulin (B1684106) (formerly HTI-286), a synthetic analogue of the marine natural product hemiasterlin, and its application as a highly potent cytotoxic payload in the development of antibody-drug conjugates (ADCs). Taltobulin is an antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Its high potency and ability to circumvent certain drug resistance mechanisms make it an attractive payload for targeted cancer therapy.

Mechanism of Action

Taltobulin functions as a microtubule depolymerizing agent.[1][2] As a payload within an ADC, its mechanism is initiated by the targeted delivery to cancer cells expressing a specific surface antigen.

The process unfolds as follows:

-

Binding: The ADC's monoclonal antibody (mAb) component selectively binds to its target antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

-

Trafficking: The complex is trafficked through endosomes to the lysosome.

-

Payload Release: Within the lysosome, acidic conditions and proteases, such as Cathepsin B, cleave the linker connecting taltobulin to the antibody. This cleavage is often designed to occur at a specific sequence within the linker (e.g., valine-citrulline).

-

Microtubule Disruption: The released, cell-permeable taltobulin enters the cytoplasm and binds to tubulin, inhibiting its polymerization into microtubules.[1][2] This disrupts the formation and function of the mitotic spindle, which is essential for cell division.

-

Cell Death: The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[1][2]

References

In-depth Technical Guide: Physicochemical Properties of Taltobulin and its Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, also known as HTI-286, is a potent synthetic analog of the natural marine product hemiasterlin. It functions as a microtubule-destabilizing agent, inducing mitotic arrest and apoptosis in cancer cells. Its efficacy against multi-drug resistant tumor models has made it a significant compound in preclinical and clinical research for various neoplasms. This guide provides a detailed overview of the known physicochemical properties of Taltobulin and general methodologies for the characterization of its synthetic intermediates.

Due to the proprietary nature of drug development and the common practice of using internal nomenclature, specific physicochemical data for a compound explicitly designated as "Taltobulin intermediate-7" is not publicly available in scientific literature or patents. Chemical suppliers often use such designations for their catalog, which may not correspond to a standardized, publicly documented intermediate.

This guide will therefore focus on the available information for Taltobulin itself and provide generalized experimental protocols and data presentation formats that are applicable to the characterization of its synthetic intermediates.

Physicochemical Properties of Taltobulin and its Intermediates: A General Overview

The synthesis of Taltobulin involves a multi-step process, generating a series of intermediate compounds. While specific data for "intermediate-7" is not available, the following table outlines the types of physicochemical data that are crucial for the characterization of any synthetic intermediate in the Taltobulin synthesis pathway.

Table 1: Key Physicochemical Properties for Taltobulin Intermediates

| Property | Description | Importance in Drug Development |

| Molecular Formula | The elemental composition of the molecule. | Fundamental for identification and verification of the compound. |

| Molecular Weight | The mass of one mole of the substance. | Used in stoichiometric calculations for subsequent synthetic steps and for analytical characterization. |

| Appearance | Physical state and color of the substance at room temperature. | A basic quality control parameter. |

| Melting Point (°C) | The temperature at which the substance transitions from solid to liquid. | An indicator of purity. A sharp melting point range suggests high purity. |

| Solubility | The ability of a substance to dissolve in a solvent. | Critical for formulation development, reaction conditions, and purification processes. |

| pKa | The acid dissociation constant. | Influences the compound's charge at different pH values, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. |

| LogP / LogD | The partition coefficient (octanol/water) or distribution coefficient. | A measure of lipophilicity, which is a key predictor of cell membrane permeability and overall pharmacokinetic behavior. |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy. | Provides detailed information about the molecular structure and is used for structural elucidation and confirmation. |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physicochemical properties of synthetic intermediates like those in the Taltobulin synthesis.

Determination of Melting Point

Apparatus: Digital melting point apparatus.

Procedure:

-

A small, dry sample of the intermediate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially, and then the heating rate is slowed to 1-2 °C per minute as the melting point is approached.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

Apparatus: HPLC or UV-Vis spectrophotometer, analytical balance, vials.

Procedure (Equilibrium Solubility Method):

-

An excess amount of the intermediate is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

The vial is sealed and agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.

-

The concentration of the dissolved intermediate in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the intermediate is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the intermediate is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

-

Data Analysis: The molecular weight is confirmed from the molecular ion peak, and the fragmentation pattern can provide further structural information.

-

Logical Workflow for Intermediate Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical intermediate in a drug development process.

Caption: Workflow for Synthesis and Characterization of a Drug Intermediate.

Conclusion

While specific data for "this compound" remains elusive in the public domain, this guide provides a comprehensive framework for understanding the critical physicochemical properties and the experimental protocols required for the characterization of synthetic intermediates in the Taltobulin synthesis pathway. The successful development of complex molecules like Taltobulin relies on the rigorous application of these analytical techniques at each stage of the synthesis to ensure the identity, purity, and desired properties of each intermediate, ultimately leading to the high-quality final active pharmaceutical ingredient.

Taltobulin Intermediate-7: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taltobulin (also known as HTI-286) is a synthetic analog of the naturally occurring tripeptide hemiasterlin.[1][2][3] It is a powerful inhibitor of tubulin polymerization, a critical process for cell division.[1][2] By disrupting microtubule dynamics, Taltobulin induces mitotic arrest and subsequent apoptosis in cancer cells.[1][2] A key feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of drug resistance in cancer.[1][2] This paper details the available information on Taltobulin's synthesis, mechanism of action, and the characteristics of its known intermediates.

Taltobulin and Its Intermediates

The synthesis of Taltobulin involves a series of chemical intermediates. While the specific structure and properties of "intermediate-7" are not detailed in the available literature, several other intermediates have been identified and characterized.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| Taltobulin | 228266-40-8 | Not specified in results | Not specified in results | Active Pharmaceutical Ingredient |

| Taltobulin intermediate-1 | 228266-38-4 | Not specified in results | Not specified in results | Synthetic Precursor |

| Taltobulin intermediate-2 | 91133-59-4 | C11H12O3 | 192.21 | Synthetic Precursor[4] |

| Taltobulin intermediate-3 | 610786-69-1 | C11H22ClNO2 | 235.75 | Synthetic Precursor[5] |

| Taltobulin intermediate-6 | Not specified in results | Not specified in results | Not specified in results | Synthetic Precursor[6] |

| (6R)-Taltobulin intermediate-9 | Not specified in results | Not specified in results | Not specified in results | Synthetic Precursor |

| (Rac)-Taltobulin intermediate-1 | 676487-35-7 | Not specified in results | Not specified in results | Racemic Synthetic Precursor |

Mechanism of Action: Tubulin Polymerization Inhibition

Taltobulin exerts its potent anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

The mechanism can be summarized as follows:

-

Binding to Tubulin: Taltobulin binds to tubulin, the protein subunit of microtubules.

-

Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.[1][2]

-

Disruption of Microtubule Dynamics: The disruption of the delicate balance between microtubule polymerization and depolymerization leads to dysfunctional mitotic spindles.

-

Mitotic Arrest: Cells are unable to properly segregate their chromosomes during mitosis and are arrested in the M-phase of the cell cycle.[1][2]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

Caption: Taltobulin's mechanism of action leading to apoptosis.

Synthesis of Taltobulin: An Overview

The total synthesis of Taltobulin has been achieved through various routes, often involving a convergent approach. A notable strategy employs a multi-component Ugi reaction, which allows for the rapid assembly of the core structure.[3]

While a detailed, step-by-step protocol for the synthesis of each intermediate, including the elusive "intermediate-7," is not publicly available, the general workflow involves the coupling of key fragments to construct the final tripeptide-like molecule.

Caption: A generalized workflow for the synthesis of Taltobulin.

Experimental Protocols

General Method for Peptide Coupling (as described in related syntheses):

-

Dissolution: The carboxylic acid-containing fragment is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Activation: A coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) are added to the solution to activate the carboxylic acid.

-

Amine Addition: The amine-containing fragment is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature until completion, monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified using column chromatography on silica (B1680970) gel.

Applications in Drug Development

Taltobulin's high potency and its efficacy against drug-resistant cancer cell lines make it a promising candidate for further development. A significant area of interest is its use as a cytotoxic payload in antibody-drug conjugates (ADCs).[3] In this application, Taltobulin is attached to a monoclonal antibody that specifically targets a protein expressed on the surface of cancer cells. This targeted delivery system minimizes systemic toxicity and enhances the therapeutic index.

Caption: The concept of a Taltobulin-based Antibody-Drug Conjugate.

Conclusion

Taltobulin is a highly potent antimicrotule agent with a promising profile for the treatment of various cancers, including those resistant to standard therapies. While the specific details of all its synthetic intermediates, such as "intermediate-7," are not publicly available, the overall synthetic strategies and mechanism of action are well-documented. Further research into optimizing its synthesis and exploring its full potential in targeted therapies like ADCs is warranted. This guide provides a foundational understanding for researchers and drug development professionals working on the next generation of cytotoxic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taltobulin intermediate-2| CAS NO:91133-59-4| GlpBio [glpbio.cn]

- 5. chemscene.com [chemscene.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Hemiasterlin Analogues and Their Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiasterlins are a family of naturally occurring, highly cytotoxic tripeptides originally isolated from marine sponges.[1][2] Their potent antimitotic activity, achieved through the inhibition of tubulin polymerization, has established them as a significant area of interest in the development of novel anticancer therapeutics.[2] This technical guide provides a comprehensive overview of Hemiasterlin (B1673049) analogues, with a particular focus on their synthetic precursors, methodologies for their synthesis and biological evaluation, and their mechanism of action. The structural simplicity of Hemiasterlins, relative to other microtubule-targeting agents, combined with their nanomolar cytotoxicity, makes them attractive candidates for synthetic modification and development as antibody-drug conjugate (ADC) payloads.[1][3] A notable synthetic analogue, Taltobulin (also known as HTI-286), has progressed to Phase II clinical trials, demonstrating the clinical potential of this class of compounds.[2][3]

Core Structure and Synthetic Analogues

The Hemiasterlin scaffold is comprised of three highly modified amino acid residues, often referred to as fragments A, B, and C, corresponding to the N-terminus, central, and C-terminus residues, respectively.[2] Structure-activity relationship (SAR) studies have revealed that modifications to these fragments can significantly impact the potency and pharmacological properties of the analogues.

Taltobulin (HTI-286) is a prominent synthetic analogue where the indole (B1671886) ring of the N-terminal fragment A in Hemiasterlin is replaced by a phenyl group.[2] This modification has been shown to maintain, and in some cases enhance, cytotoxic activity while potentially offering improved synthetic accessibility.[2] Another significant analogue that has undergone clinical investigation is E7974 .

Data Presentation: Cytotoxicity of Hemiasterlin and its Analogues

The following tables summarize the in vitro cytotoxicity of Hemiasterlin and its key analogue, Taltobulin (HTI-286), against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Cytotoxicity of Hemiasterlin and Taltobulin (HTI-286)

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Hemiasterlin | SKBR3 (HER2+) | Breast Cancer | 0.00018 |

| Hemiasterlin | BT474 (HER2+) | Breast Cancer | 0.00015 |

| Hemiasterlin | MCF7 (HER2-) | Breast Cancer | > 1 |

| Taltobulin (HTI-286) | SKBR3 (HER2+) | Breast Cancer | 0.00016 |

| Taltobulin (HTI-286) | BT474 (HER2+) | Breast Cancer | 0.00021 |

| Taltobulin (HTI-286) | MCF7 (HER2-) | Breast Cancer | > 1 |

| Taltobulin (HTI-286) | CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| Taltobulin (HTI-286) | 1A9 | Ovarian Cancer | 0.6 ± 0.1 |

| Taltobulin (HTI-286) | A549 | Non-Small Cell Lung Cancer | 1.1 ± 0.5 |

| Taltobulin (HTI-286) | NCI-H1299 | Non-Small Cell Lung Cancer | 6.8 ± 6.1 |

| Taltobulin (HTI-286) | MX-1W | Breast Cancer | 1.8 ± 0.6 |

| Taltobulin (HTI-286) | MCF-7 | Breast Cancer | 7.3 ± 2.3 |

| Taltobulin (HTI-286) | HCT-116 | Colon Cancer | 0.7 ± 0.2 |

| Taltobulin (HTI-286) | DLD-1 | Colon Cancer | 1.1 ± 0.4 |

| Taltobulin (HTI-286) | Colo205 | Colon Cancer | 1.5 ± 0.6 |

| Taltobulin (HTI-286) | KM20 | Colon Cancer | 1.8 ± 0.6 |

| Taltobulin (HTI-286) | SW620 | Colon Cancer | 3.6 ± 0.8 |

| Taltobulin (HTI-286) | S1 | Colon Cancer | 3.7 ± 2.0 |

| Taltobulin (HTI-286) | HCT-15 | Colon Cancer | 4.2 ± 2.5 |

| Taltobulin (HTI-286) | Moser | Colon Cancer | 5.3 ± 4.1 |

| Taltobulin (HTI-286) | A375 | Melanoma | 1.1 ± 0.8 |

| Taltobulin (HTI-286) | Lox | Melanoma | 1.4 ± 0.6 |

| Taltobulin (HTI-286) | SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

Data compiled from multiple sources.[3][4][5]

A significant advantage of certain Hemiasterlin analogues, such as Taltobulin, is their ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance (MDR), a common mechanism of resistance to other microtubule inhibitors like taxanes and vinca (B1221190) alkaloids.[2]

Experimental Protocols

Synthesis of Hemiasterlin Analogues via Ugi Four-Component Reaction (Ugi-4CR)

A convergent and efficient method for the synthesis of Hemiasterlin and its analogues utilizes the Ugi four-component reaction (Ugi-4CR).[3][5] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly assemble a dipeptide fragment, which can then be further elaborated to the final tripeptide.[3]

General Workflow for Ugi-4CR Synthesis of Hemiasterlin Analogues

Caption: Workflow for the Ugi-4CR synthesis of Hemiasterlin analogues.

Detailed Methodology:

-

Preparation of Aldehyde (Fragment A precursor): The aldehyde corresponding to the desired N-terminal fragment is synthesized. For Taltobulin, this would be a phenyl-containing aldehyde.

-

Preparation of Isocyanide (Fragment B precursor): The isocyanide of the central amino acid (e.g., tert-leucine or valine) is prepared, often from the corresponding amino ester via formylation and subsequent dehydration.[3]

-

Ugi-4CR: In a suitable solvent (e.g., methanol), the aldehyde, amine (e.g., methylamine), carboxylic acid (e.g., trifluoroacetic acid), and isocyanide are combined. The reaction is typically stirred at room temperature.[6]

-

Purification of the Dipeptide: The resulting protected dipeptide is purified by chromatography.

-

Deprotection and Coupling with Fragment C: The protecting groups on the dipeptide are removed, and the resulting free amine is coupled with the C-terminal fragment precursor using standard peptide coupling reagents (e.g., HATU, DIPEA).[3]

-

Final Deprotection and Purification: Any remaining protecting groups are removed to yield the final Hemiasterlin analogue, which is then purified by chromatography.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (light scattering) or fluorescence.

General Workflow for Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a tubulin stock solution in a suitable buffer (e.g., PEM buffer with GTP). Keep on ice.

-

Prepare serial dilutions of the test compound (e.g., Hemiasterlin analogue) and control compounds (e.g., paclitaxel (B517696) as a promoter, nocodazole (B1683961) as an inhibitor).

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add the test compound dilutions.

-

Initiate the reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the change in absorbance at 340 nm or fluorescence over time (e.g., every 30-60 seconds for 60-90 minutes).

-

-

Data Analysis:

-

Plot the absorbance/fluorescence versus time.

-

Determine the rate and extent of polymerization for each concentration.

-

Calculate the percentage of inhibition relative to a vehicle control.

-

Determine the IC50 value from a dose-response curve.

-

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

General Workflow for MTT Assay

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the Hemiasterlin analogue and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Mechanism of Action: Signaling Pathway

Hemiasterlin and its analogues exert their cytotoxic effects by disrupting microtubule dynamics. They bind to tubulin, inhibiting its polymerization into microtubules. This leads to the disruption of the mitotic spindle, causing the cell to arrest in the M-phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.

Signaling Pathway of Hemiasterlin-Induced Apoptosis

Caption: Signaling pathway of Hemiasterlin-induced mitotic arrest and apoptosis.

This disruption of microtubule function leads to the activation of the spindle assembly checkpoint, resulting in a prolonged mitotic arrest.[7] This sustained arrest is a cellular stress signal that activates the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[5][8] This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3), ultimately leading to programmed cell death.[5][9]

Conclusion

Hemiasterlin and its synthetic analogues represent a promising class of antimitotic agents with potent anticancer activity. Their unique mechanism of action and, in some cases, their ability to overcome multidrug resistance, make them valuable candidates for further drug development. The convergent synthetic strategies, such as the Ugi four-component reaction, have significantly improved access to these complex molecules, facilitating extensive SAR studies and the development of next-generation analogues, including their use as payloads in antibody-drug conjugates. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support researchers in the continued exploration and optimization of Hemiasterlin analogues as potential cancer therapeutics.

References

- 1. The signaling mechanisms linking mitotic arrest with apoptosis - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]

- 2. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complementary isonitrile-based multicomponent reactions for the synthesis of diversified cytotoxic hemiasterlin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Activation of Apoptotic Signaling during Mitotic Arrest with AK301 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (B1684106) (formerly known as HTI-286) is a potent synthetic, small-molecule inhibitor of tubulin polymerization that has demonstrated significant anti-cancer activity in a wide range of preclinical models. As a synthetic analogue of the naturally occurring tripeptide hemiasterlin (B1673049), Taltobulin has garnered considerable interest for its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.[1][2] This technical guide provides a comprehensive overview of the biological activity of Taltobulin and its related compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Mechanism of Action

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation and cell division.[1][3] By binding to tubulin, the fundamental protein subunit of microtubules, Taltobulin inhibits its polymerization into microtubules. This disruption of microtubule formation leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway and programmed cell death.[1][2]

Quantitative Biological Activity

The in vitro cytotoxic activity of Taltobulin has been evaluated against a broad panel of human cancer cell lines. The compound consistently demonstrates potent growth inhibition at nanomolar concentrations.

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |

| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

| Average | - | 2.5 ± 2.1 |

| Median | - | 1.7 |

Data sourced from MedchemExpress. The IC50 values were determined following a 3-day continuous exposure of the cell lines to Taltobulin.[2]

Related Compounds and Structure-Activity Relationship (SAR)

The development of Taltobulin was spurred by the potent anti-mitotic activity of the natural product hemiasterlin. Structure-activity relationship (SAR) studies on hemiasterlin and its analogs have been crucial in identifying the key structural features required for potent tubulin inhibition.

Hemiasterlin Analogs

Modifications to various parts of the hemiasterlin scaffold have been explored to optimize potency, metabolic stability, and pharmacokinetic properties. For instance, replacement of the indole (B1671886) ring in hemiasterlin with a phenyl group, as seen in Taltobulin, maintains potent activity while potentially improving synthetic accessibility.[4] Further modifications of the A segment of hemiasterlin analogs, such as the introduction of meta-substituted phenyl rings, have been shown to yield compounds with comparable activity to Taltobulin.[4]

Dolastatin-Taltobulin Hybrids

To explore the structural relationship between the hemiasterlins and another class of potent microtubule inhibitors, the dolastatins, hybrid molecules have been synthesized. These hybrids, which combine the core structure of Taltobulin with the carboxy-terminus dipeptides of dolastatin 10 or the dolastatin 15 analog cemadotin, have demonstrated potent antimicrotubule activity.[1] This suggests a shared binding mode or overlapping pharmacophore between these two classes of compounds.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines and determining IC50 values.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Taltobulin or related compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Taltobulin or related compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 72 hours (or the desired exposure time) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Taltobulin or related compounds

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents: Prepare the tubulin polymerization buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol). Keep all reagents on ice.

-

Compound Preparation: Prepare serial dilutions of Taltobulin or related compounds in the polymerization buffer.

-

Assay Setup: Add 10 µL of the compound dilutions or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiation of Polymerization: Add 90 µL of cold tubulin solution (at a final concentration of 1-3 mg/mL) to each well.

-

Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is represented by the plateau of the curve. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Taltobulin's Mechanism of Action: Signaling Pathway

The following diagram illustrates the molecular signaling pathway initiated by Taltobulin, leading to apoptosis.

Caption: Taltobulin's mechanism of action leading to apoptosis.

Preclinical Evaluation Workflow for Microtubule Inhibitors

The diagram below outlines a typical experimental workflow for the preclinical evaluation of microtubule inhibitors like Taltobulin.

Caption: Experimental workflow for preclinical evaluation.

Conclusion